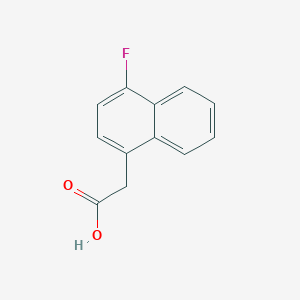
2-(4-Fluoronaphthalen-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoronaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C12H9FO2 . It has a molecular weight of 204.2 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluoronaphthalen-1-yl)acetic acid consists of a naphthalene ring substituted with a fluorine atom at the 4th position and an acetic acid group at the 2nd position . The IUPAC name for this compound is 2-(4-fluoronaphthalen-1-yl)acetic acid .Physical And Chemical Properties Analysis
2-(4-Fluoronaphthalen-1-yl)acetic acid is a solid compound . It has a molecular weight of 204.2 and a molecular formula of C12H9FO2 . The compound should be stored in a refrigerator .科学的研究の応用
Analytical Applications in High-Performance Liquid Chromatography (HPLC)
2-(4-Fluoronaphthalen-1-yl)acetic acid and its derivatives have been utilized in analytical chemistry, particularly in HPLC. The fluorogenic labeling reagents based on this compound, like 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, have shown efficacy in labeling biologically important thiols (e.g., glutathione, cysteine) for HPLC analysis. This application is significant in pharmaceutical formulations for determining compounds like L-cysteine and mesna (Gatti et al., 1990).
Fluorescent Chemosensors
Derivatives of 2-(4-Fluoronaphthalen-1-yl)acetic acid have been used to create fluorescent chemosensors. For instance, a structurally simple derivative was used as a sensor for Zn2+ and F- ions, showcasing its utility in selective metal ion detection. This application is beneficial in bioanalytical and environmental monitoring (Song et al., 2014).
Development of Novel Schiff Bases for Sensor Applications
Schiff bases derived from this compound have been synthesized for potential applications as selective sensors for metal ions like Cu(II). This application indicates the compound's role in developing new materials for chemical sensing (Yıldırım & Kaya, 2010).
Application in Synthesis and Characterization of Novel Compounds
The compound has been used in the synthesis of new molecules, showcasing its role as a building block in organic synthesis. For instance, derivatives synthesized using 2-(4-Fluoronaphthalen-1-yl)acetic acid have been evaluated for antioxidant and selective xanthine oxidase inhibitory studies, contributing to pharmaceutical research (Ikram et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 pictogram and a signal word of "Warning" .
特性
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHUDLBMYDJEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)
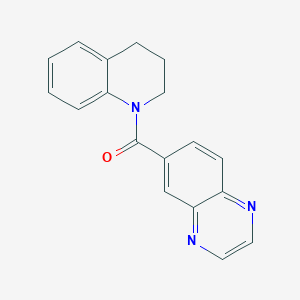
![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)
![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)
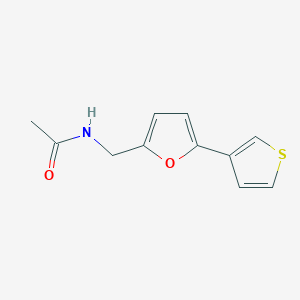
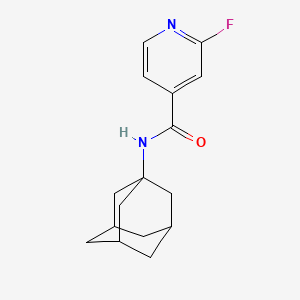
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2367976.png)
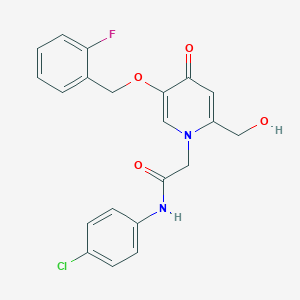
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)
![3-[(Pyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B2367982.png)
![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)